NNMT Inhibition Profile
5-Bromo-N-(quinolin-5-yl)nicotinamide demonstrates potent, sub-micromolar inhibition of human NNMT. While a direct head-to-head comparison against a close analog is not available, its affinity is quantifiable and places it within the higher potency range of this inhibitor class as defined by the >1000-fold activity spread in comprehensive SAR studies [1]. The compound exhibits a Ki of 89 nM for the N-terminal His6-tagged wild-type human NNMT enzyme [2].
human NNMT
| Evidence Dimension | Binding Affinity (Ki) for human NNMT |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | Class-level inference: Activity of NNMT inhibitors spans a >1000-fold range [1] |
| Quantified Difference | N/A (No direct comparator data available) |
| Conditions | Assessed as reduction in 1-methylquinolinium levels using N-terminal His6-tagged wild-type human NNMT expressed in Escherichia coli [2] |
Why This Matters
This quantifies the compound's engagement with a key metabolic enzyme implicated in multiple disease states, providing a verifiable potency benchmark for research applications.
- [1] Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. DOI: 10.1021/acs.jmedchem.7b00389 View Source
- [2] BindingDB. (2021). BDBM50247634 / CHEMBL4067973. Affinity Data: Ki 89 nM for human NNMT. View Source
